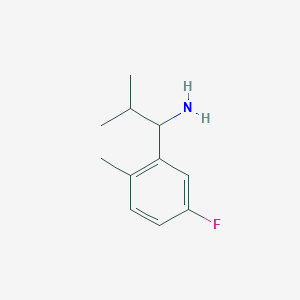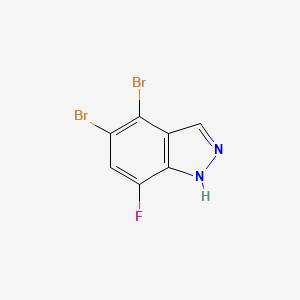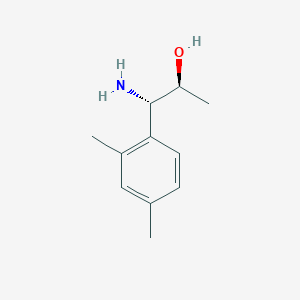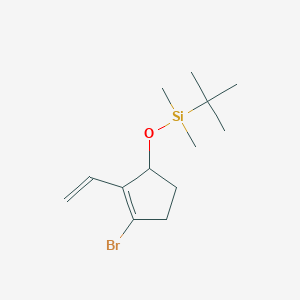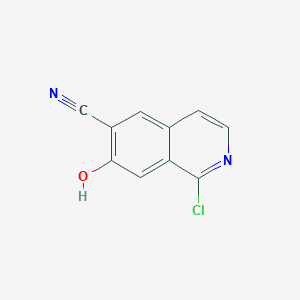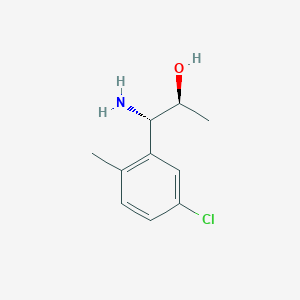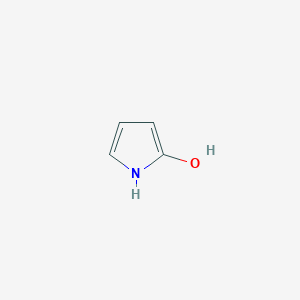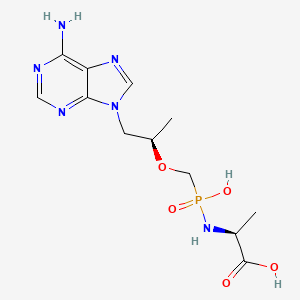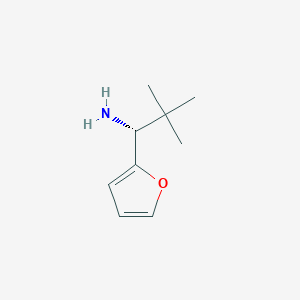
(1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine is an organic compound that features a furan ring attached to a propan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine typically involves the reaction of furan-2-carbaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amine group can be reduced to form the corresponding amine derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine can be compared with other furan-containing amines such as:
- (1R)-1-(Furan-2-YL)-2-methylpropan-1-amine
- (1R)-1-(Furan-2-YL)-2,2-dimethylbutan-1-amine
Uniqueness
- The presence of the furan ring in this compound imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
(1R)-1-(furan-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6,8H,10H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
NWBISWZGDOEFBC-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)[C@H](C1=CC=CO1)N |
Kanonische SMILES |
CC(C)(C)C(C1=CC=CO1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


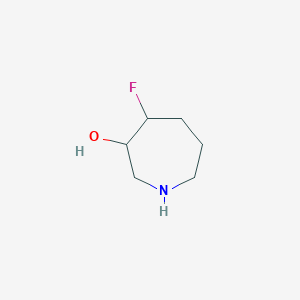
![5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13041461.png)
![(2R)-5-[[(2S)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid](/img/structure/B13041462.png)
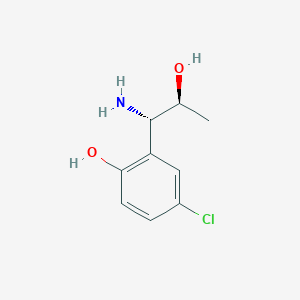
![7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041476.png)
